Methyl 16-methyloctadecanoate (CAS 2490-16-6) is a high-purity, saturated fatty acid methyl ester (FAME) characterized by an *anteiso* branching structure, with a methyl group at the C-16 position. This specific branching pattern distinguishes it from its linear analog, methyl stearate, and from mixed-isomer commercial products like methyl isostearate. It is a known component of bacterial cell membranes, particularly within genera such as *Bacillus*, making it a relevant molecule in microbiology and lipidomics. [REFS-1, REFS-2]
Substituting Methyl 16-methyloctadecanoate with seemingly similar compounds introduces critical failures in both function and specificity. The use of its linear isomer, methyl stearate, results in a dramatic loss of low-temperature fluidity, as the straight-chain compound is a solid at room temperature. [1] Conversely, using a generic 'methyl isostearate' mixture introduces compositional variability that is unacceptable for applications requiring a single, defined molecular structure, such as for an analytical reference standard in microbial profiling or as a precursor in precision synthesis. [2] Therefore, for applications dependent on specific thermal properties or exact molecular identity, substitution with generic alternatives is not viable.
The *anteiso*-branching of Methyl 16-methyloctadecanoate disrupts the crystalline packing that occurs in linear fatty acid esters. This structural feature results in a significantly lower melting point compared to its straight-chain isomer, methyl stearate, which is a waxy solid at room temperature with a melting point of 37-41 °C. [REFS-1, REFS-2] This ensures the compound remains a liquid under conditions where methyl stearate would solidify, a critical attribute for formulation and handling.
| Evidence Dimension | Melting Point |
| Target Compound Data | Liquid at room temperature (low melting point due to anteiso-branching) |
| Comparator Or Baseline | Methyl Stearate (CAS 112-61-8): 37-41 °C |
| Quantified Difference | Remains fluid at temperatures where methyl stearate is a solid |
| Conditions | Standard temperature and pressure. |
For formulators of cosmetics, lubricants, or specialty fluids, this ensures product integrity, processability, and performance at lower operating or storage temperatures.
Methyl 16-methyloctadecanoate is a specific biomarker found in the cell membranes of many bacterial species, particularly those in the *Bacillus* genus. [1] In Fatty Acid Methyl Ester (FAME) analysis by gas chromatography (GC), its unique retention time allows for the precise identification and quantification of these microbes. Using an impure or incorrect standard, such as a generic isostearate mixture or the wrong isomer like methyl 15-methyloctadecanoate (iso-C19:0), would prevent accurate peak identification and invalidate the analytical results. [2]
| Evidence Dimension | Analytical Utility for Bacterial Profiling |
| Target Compound Data | Serves as a pure reference standard for the specific anteiso-C19:0 fatty acid biomarker. |
| Comparator Or Baseline | Generic FAME mixtures or other branched-chain isomers. |
| Quantified Difference | Enables unambiguous peak assignment in GC-FAME chromatograms; comparators would cause misidentification or unresolved peaks. |
| Conditions | Gas Chromatography-based Fatty Acid Methyl Ester (GC-FAME) analysis for microbial identification. |
Procurement of this specific, high-purity isomer is non-negotiable for clinical, environmental, and industrial microbiology labs that rely on FAME analysis for accurate bacterial identification.
For researchers synthesizing novel lipids, polymers, or surfactants with a specific *anteiso*-terminal structure, the isomeric purity of the starting material is critical. Methyl 16-methyloctadecanoate provides a chemically defined building block, ensuring the final product possesses the intended molecular architecture. [1] Attempting such a synthesis with a precursor like methyl stearate would yield a linear product, while a mixed-isomer starting material would result in a complex and often inseparable mixture of final products, compromising the research objectives.
| Evidence Dimension | Synthetic Purity and Outcome |
| Target Compound Data | Yields a single, structurally-defined *anteiso*-terminated final product. |
| Comparator Or Baseline | Methyl stearate or mixed methyl isostearates. |
| Quantified Difference | 100% isomeric purity in the final product's branched structure vs. 0% (for methyl stearate) or a complex mixture (for isostearates). |
| Conditions | Organic synthesis of molecules requiring a terminal anteiso-C19 group. |
This guarantees structural fidelity in the final molecule, which is essential in materials science and biophysics where specific molecular shapes dictate functional properties like membrane interaction or self-assembly.
As a component in high-performance lubricants, cutting fluids, or cosmetic emollients where performance at low temperatures is critical. Its defined *anteiso*-structure provides low-temperature fluidity that prevents waxing and solidification, unlike its linear isomer, methyl stearate. [1]
Use as a certified reference material for the unambiguous identification of bacteria containing the *anteiso*-C19:0 fatty acid in their cell membranes. This is essential for quality control and research in environmental, food safety, and clinical microbiology laboratories. [2]
Serves as a key starting material for the multi-step synthesis of complex, structurally-pure lipids, liquid crystals, or polymers. Its defined *anteiso*-branch is critical for creating materials with specific thermal or self-assembly properties for use in biophysical research or advanced materials development. [3]